3-(2-Chloro-5-methoxyphenyl)phenol
Description
The exact mass of the compound this compound, 95% is 234.0447573 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBBDEPFDNUPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683558 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-15-8 | |
| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination, Where the Two Organic Ligands on the Palladium Ii Center Couple to Form the Desired Biaryl Product, 3 2 Chloro 5 Methoxyphenyl Phenol, and Regenerate the Palladium 0 Catalyst.acs.orgthe Transition State for This Step Ts Re Involves the Simultaneous Formation of the New C C Bond and the Reduction of the Palladium Center. the Calculated Energy Barrier for Reductive Elimination is Often Compared to That of Oxidative Addition to Determine the Rate Limiting Step of the Overall Reaction.nih.gov
Hypothetical Transition State Calculation Data:
The following tables present hypothetical, yet realistic, data that would be generated from a DFT study on the Suzuki-Miyaura synthesis of 3-(2-Chloro-5-methoxyphenyl)phenol. These values are illustrative and based on trends observed in computational studies of similar cross-coupling reactions.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
|---|---|---|---|
| Oxidative Addition | TS_OA | 18.5 | Yes |
| Transmetalation | TS_TM | 15.2 | No |
| Reductive Elimination | TS_RE | 12.8 | No |
This illustrative data suggests that, for this hypothetical reaction, the oxidative addition would be the rate-determining step, which is a common finding in many palladium-catalyzed cross-coupling reactions. nih.gov
| Transition State | Key Bond Being Formed/Broken | Calculated Bond Distance (Å) |
|---|---|---|
| TS_OA | Pd-C (phenol ring) | 2.25 |
| C-I | 2.40 | |
| TS_TM | Pd-C (chlorophenyl ring) | 2.18 |
| B-C | 1.85 | |
| TS_RE | C-C (biaryl bond) | 2.10 |
The bond distances in the transition states are elongated compared to their equilibrium values in stable intermediates, which is characteristic of a transition state structure.
By systematically calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides a detailed, atomistic understanding of the reaction mechanism. Such computational investigations are instrumental in the rational design of more efficient catalysts and the optimization of reaction conditions for the synthesis of this compound and other complex biaryl compounds. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assigning signals and determining through-bond and through-space correlations.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To date, detailed experimental 2D-NMR data (COSY, HSQC, HMBC, and NOESY) for 3-(2-Chloro-5-methoxyphenyl)phenol have not been reported in publicly accessible literature. However, the expected correlations can be predicted based on the compound's structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons, specifically identifying neighboring protons on the aromatic rings. For instance, correlations would be expected between the protons on the phenolic ring and, separately, between the protons on the chloromethoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in establishing the connectivity between the two aromatic rings, for example, by showing a correlation from the protons on one ring to the quaternary carbons of the other ring at the point of their linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the through-space proximity of protons. This could help to determine the preferred conformation of the molecule in solution, specifically the dihedral angle between the two aromatic rings.
A theoretical analysis of related compounds, such as various substituted phenols and biphenyls, can provide insights into the expected chemical shifts and coupling constants. researchgate.netyoutube.com
Dynamic NMR Studies for Conformational Exchange
There is currently no information available in the scientific literature regarding dynamic NMR studies on this compound. Such studies would be valuable for investigating the rotational barrier around the C-C bond connecting the two aromatic rings and determining if conformational exchange occurs on the NMR timescale at different temperatures.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to aid in structural elucidation.
While specific experimental HRMS data for this compound is not available, the expected molecular formula is C₁₃H₁₁ClO₂. An HRMS analysis would be expected to confirm this formula with a high degree of precision.
The fragmentation of related phenolic compounds in mass spectrometry often involves characteristic losses. For instance, flavonoids containing methoxy (B1213986) groups are known to exhibit the radical loss of a methyl group (CH₃•). mdpi.com The fragmentation pattern of this compound under electron ionization or electrospray ionization would provide valuable structural information. A systematic study of flavonoid fragmentation using high-resolution tandem mass spectrometry has highlighted common neutral losses such as H₂O and CO, which could also be anticipated for this compound. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
Detailed experimental IR and Raman spectra for this compound are not currently published. However, extensive vibrational analysis has been performed on the closely related compound, 3-chloro-5-methoxyphenol (B1581831) (CMOP), using both experimental measurements and Density Functional Theory (DFT) calculations. ijrte.org These studies can be used to predict the characteristic vibrational frequencies for this compound.
Table 1: Predicted Vibrational Modes for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Phenolic O-H | Stretching | ~3485 | ijrte.org |
| Phenolic O-H | In-plane bending | ~1115 | ijrte.org |
| Aromatic C-H | Stretching | 3000-3100 | ijrte.org |
| C=C | Aromatic ring stretching | 1400-1600 | ijrte.org |
| C-O (Aryl ether) | Stretching | ~1200-1280 | |
| C-Cl | Stretching | 830-850 | ijrte.org |
| O-CH₃ | Rocking modes | ~1000-1100 | ijrte.org |
The presence of the additional substituted phenyl ring in the target molecule would introduce further complexity to the spectra compared to 3-chloro-5-methoxyphenol, but the fundamental vibrational modes associated with the key functional groups are expected to be present in similar regions. ijrte.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.
Specific UV-Vis spectroscopic data for this compound dissolved in common solvents has not been reported. For comparison, phenol (B47542) exhibits a λmax at approximately 275 nm. docbrown.info The introduction of the chloro and methoxy substituents, as well as the second aromatic ring, would be expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-electron system. Studies on other substituted phenols, such as 4-chloro-3-nitro phenol, show complex spectra with multiple absorption bands, and the position of these bands can be influenced by the solvent and pH. ijcrt.org The electronic transitions are typically of the π → π* and n → π* type.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
A crystal structure for this compound has not yet been deposited in the Cambridge Structural Database or reported in the literature. Therefore, no experimental data on its solid-state conformation, bond parameters, or crystal packing is available.
Analysis of the crystal structures of related biphenyl (B1667301) and phenol derivatives reveals common features such as intermolecular hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings. mdpi.com The dihedral angle between the two aromatic rings would be a key structural parameter obtained from such a study.
In-depth Computational Analysis of this compound Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While this biphenyl derivative is documented in chemical databases, detailed research focusing on its electronic structure, molecular properties, and dynamic behavior, as outlined in the requested computational chemistry studies, appears to be limited or not publicly available.
Initial investigations can sometimes be complicated by similarly named compounds. For instance, the structurally different molecule, 3-chloro-5-methoxyphenol, has been the subject of detailed spectroscopic and theoretical analysis. This compound consists of a single phenol ring with chloro and methoxy substituents. In contrast, this compound is a more complex structure where a 2-chloro-5-methoxyphenyl group is bonded to a phenol ring. Due to these structural differences, the computational data for 3-chloro-5-methoxyphenol cannot be extrapolated to this compound.
At present, specific studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, conformational analysis, potential energy surface mapping, molecular dynamics simulations, or ab initio spectroscopic predictions for this compound are not found in the surveyed scientific literature.
Therefore, a detailed article covering these specific computational and theoretical aspects of this compound cannot be generated at this time due to the absence of published research data. Further experimental and computational studies are necessary to elucidate the specific chemical and physical properties of this compound as requested.
Computational Chemistry and Theoretical Investigations
Reaction Mechanism Elucidation using Transition State Calculations
The synthesis of complex organic molecules such as 3-(2-Chloro-5-methoxyphenyl)phenol is often achieved through multi-step reaction pathways. Understanding the precise mechanism of these reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Transition state calculations, a powerful tool in computational chemistry, provide invaluable insights into the energetics and geometries of the transient species that govern the course of a chemical reaction. While specific transition state calculations for the synthesis of this compound are not extensively documented in publicly available literature, we can elucidate the process by examining theoretical studies on analogous systems, particularly the widely employed Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netacs.org
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, especially in the creation of biaryl compounds. gre.ac.uk It typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. harvard.edu For the synthesis of this compound, a plausible route would involve the coupling of a boronic acid derivative of one of the phenyl rings with a halogenated derivative of the other. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Illustrative Catalytic Cycle for the Synthesis of this compound via Suzuki-Miyaura Coupling:
A hypothetical, yet mechanistically sound, pathway for the synthesis of this compound is the palladium-catalyzed cross-coupling of 2-chloro-5-methoxyphenylboronic acid with 3-iodophenol. Transition state calculations, typically employing Density Functional Theory (DFT), can be used to model the energy profile of this entire process. nih.govresearchgate.net
Molecular Interaction Studies Non Clinical, Mechanistic Focus
Theoretical and Computational Ligand-Target Binding Investigations
Molecular Docking and Scoring for Predicted Binding Modes
There are no published studies detailing the molecular docking of 3-(2-Chloro-5-methoxyphenyl)phenol to any specific protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity, often represented by a scoring function. Without experimental data or computational models for this specific compound, its binding interactions remain theoretical.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Insights
No quantitative structure-activity relationship (QSAR) studies have been reported for this compound. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. They relate a set of predictor variables (X) to the potency of the response variable (Y), providing insights into the mechanistic basis of its activity. The absence of such studies means that the contribution of its specific structural features—the chloro and methoxy (B1213986) groups on the phenyl ring—to any potential biological activity has not been systematically evaluated.
Biophysical Characterization of Molecular Binding Events in Cell-Free Systems
There is no available data from biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound. These methods are crucial for characterizing the thermodynamics and kinetics of binding events in a cell-free environment. ITC directly measures the heat change that occurs upon binding, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). SPR, on the other hand, detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time analysis of binding kinetics. Without these studies, the binding profile of this compound is unknown.
Enzyme Inhibition and Activation Mechanism Studies (Purely Biochemical)
No specific biochemical assays detailing the inhibitory or activation effects of this compound on any enzymes have been published. While phenolic compounds, in general, are known to interact with various enzymes, the specific impact of this compound has not been documented.
Receptor Binding Assays and Ligand Efficacy at a Molecular Level
There are no published receptor binding assays for this compound. Such assays are used to measure the affinity and selectivity of a ligand for a particular receptor. Consequently, its efficacy at a molecular level, including whether it acts as an agonist, antagonist, or allosteric modulator at any receptor, has not been determined.
Allosteric Modulation and Conformational Changes Induced by Molecular Interactions
In the absence of any binding or functional data, there is no information regarding the potential of this compound to act as an allosteric modulator or to induce conformational changes in any target protein.
Potential Applications in Advanced Materials Science
Incorporation into Polymer Architectures as Functional Monomers
The presence of a phenolic hydroxyl group and a chlorine atom on the aromatic rings of 3-(2-Chloro-5-methoxyphenyl)phenol makes it a promising candidate as a functional monomer for the synthesis of novel polymers. The hydroxyl group can readily participate in polycondensation and polyetherification reactions, while the chloro group can be a site for various coupling reactions.
One of the most relevant potential applications is in the synthesis of poly(phenylene ether) (PPE) or related polyether-type polymers. PPEs are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties wikipedia.org. The synthesis of PPE typically involves the oxidative coupling of substituted phenols wikipedia.orggloballcadataaccess.org. The specific substitution pattern on the phenyl rings of this compound could lead to PPEs with tailored properties. For instance, the chloro- and methoxy- groups can influence the polymer's solubility, processability, and final properties such as flame retardancy and thermal stability.
Furthermore, the phenolic moiety can be used to create other polymer structures. For example, it can be a precursor for producing polyhydroxy ethers or be incorporated into polyurethane synthesis mdpi.comresearchgate.net. The reactivity of the phenolic group with isocyanates allows for the formation of urethane (B1682113) linkages, potentially leading to the development of new thermoplastic polyurethanes with enhanced properties imparted by the chlorinated biphenyl (B1667301) structure mdpi.comresearchgate.net.
Chlorinated phenols, as a class of compounds, are valuable synthetic intermediates for a variety of commercial products, including polymers researchgate.netencyclopedia.pub. The reactivity of the chloro-substituent could also be exploited in post-polymerization modification reactions, allowing for the introduction of other functional groups to further tune the polymer's properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Group(s) | Potential Polymer Class | Potential Properties |
| Oxidative Coupling | Phenolic -OH | Poly(phenylene ether) (PPE) | High thermal stability, dimensional stability, flame retardancy |
| Polycondensation | Phenolic -OH | Polyesters, Polycarbonates | Modified thermal and mechanical properties |
| Polyetherification | Phenolic -OH | Polyethers | Enhanced chemical resistance and thermal stability |
| Polyurethane Synthesis | Phenolic -OH | Polyurethanes | Modified mechanical properties, hydrophobicity |
Role as a Building Block for Organic Electronic Materials
The core structure of this compound, a substituted biphenyl, is a common and important motif in the design of organic electronic materials. Biphenyl-based molecules are frequently utilized in the emissive and charge-transporting layers of organic light-emitting diodes (OLEDs) and as the active components in organic field-effect transistors (OFETs) sigmaaldrich.comoled.comossila.com.
The electronic properties of biphenyl systems are highly tunable through the strategic placement of electron-donating and electron-withdrawing substituents on the phenyl rings vu.ltacs.org. In this compound, the methoxy (B1213986) group (-OCH3) is an electron-donating group, while the chloro group (-Cl) is an electron-withdrawing group. This combination of substituents can create a "push-pull" system within the molecule, which is a common design strategy for developing materials with desirable charge-transport and emissive properties.
Derivatives of this compound could potentially be synthesized to serve as:
Hole-Transporting Materials (HTMs): The electron-rich nature of the methoxy-substituted phenyl ring could facilitate the transport of holes.
Electron-Transporting Materials (ETMs): The electron-withdrawing chloro-substituted phenyl ring could aid in the transport of electrons.
Emissive Materials: By further functionalization and extension of the conjugated system, derivatives could be designed to emit light in the visible region of the electromagnetic spectrum.
The synthesis of such materials would likely involve coupling reactions to extend the conjugation, for example, through Suzuki or Buchwald-Hartwig amination reactions, to build larger, more complex molecules suitable for organic electronic devices. While specific research on this compound in this context is not prominent, the foundational principles of molecular design for organic electronics strongly suggest its potential as a valuable building block tcichemicals.com. Phenolic compounds, in general, are seen as versatile precursors for carbon-based materials with applications in energy storage and electronics frontiersin.org.
Table 2: Potential Roles of this compound Derivatives in Organic Electronics
| Application Area | Potential Role | Key Structural Feature | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Host or Dopant in Emissive Layer | Substituted Biphenyl Core | Tunable electronic properties for efficient charge recombination and light emission. sigmaaldrich.comossila.com |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | Substituted Biphenyl Core | Potential for ambipolar charge transport due to push-pull substitution. |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Substituted Biphenyl Core | Tailorable HOMO/LUMO energy levels for efficient exciton (B1674681) dissociation. |
Exploration of Photophysical Properties for Optoelectronic Devices
The potential utility of this compound in optoelectronic devices is intrinsically linked to the photophysical properties of its derivatives. The absorption and emission of light by organic molecules are dictated by their electronic structure, which in turn is influenced by the molecular geometry and the nature of the substituents.
The biphenyl core of the molecule is a known chromophore. The extent of π-conjugation between the two phenyl rings, which is dependent on the dihedral angle between them, plays a crucial role in determining the energy of the electronic transitions acs.org. Substituents in the ortho positions can induce steric hindrance, leading to a larger dihedral angle and a blue-shift in the absorption and emission spectra.
The methoxy and chloro substituents on this compound are expected to have a significant impact on its photophysical properties:
Absorption and Emission Wavelengths: The electron-donating methoxy group and the electron-withdrawing chloro group can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can result in a red-shift of the absorption and emission spectra compared to unsubstituted biphenyl. The study of other substituted biphenyls has shown that such substitutions can effectively tune the color of emission vu.ltresearchgate.netmdpi.com.
Fluorescence Quantum Yield: The efficiency of light emission is a critical parameter for optoelectronic devices. The presence of the heavy chlorine atom could potentially enhance intersystem crossing from the singlet excited state to a triplet state, a phenomenon known as the heavy-atom effect. This could lead to phosphorescence or be exploited in the design of thermally activated delayed fluorescence (TADF) materials, which can achieve high internal quantum efficiencies in OLEDs tcichemicals.com.
Table 3: Predicted Influence of Substituents on Photophysical Properties of Biphenyl Derivatives
| Substituent | Position | Predicted Effect on Absorption/Emission | Predicted Effect on Quantum Yield | Rationale |
| Methoxy (-OCH3) | para/meta | Red-shift (bathochromic) | May increase or decrease | Electron-donating group, increases HOMO energy level. vu.lt |
| Chloro (-Cl) | ortho/meta/para | Red-shift (bathochromic) | May decrease due to heavy-atom effect | Electron-withdrawing group, can induce ICT and enhance intersystem crossing. |
| Alkyl | ortho | Blue-shift (hypsochromic) | May increase by reducing aggregation | Steric hindrance twists the biphenyl rings, reducing conjugation. vu.lt |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of functionalized biphenyls, such as 3-(2-Chloro-5-methoxyphenyl)phenol, traditionally relies on classic cross-coupling reactions which may involve harsh reagents and generate significant waste. Future research could focus on developing more environmentally benign synthetic routes.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic and polymeric structures. researchgate.netnih.govarkat-usa.org Applying microwave-assisted protocols to the coupling of a substituted chloromethoxybenzene derivative with a protected phenol (B47542) could offer a more sustainable and efficient pathway to the target molecule.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Biocatalytic approaches, such as oxidative C-C bond formation using cytochrome P450 enzymes, have been demonstrated for the synthesis of biaryl compounds. chemrxiv.org Research into identifying or engineering an enzyme to selectively couple the two aromatic rings of the precursors to this compound would represent a significant advancement in its green synthesis.
Sustainable Cross-Coupling Reactions: Modern advancements in catalysis are continually providing greener alternatives to traditional methods. This includes the use of more earth-abundant metal catalysts and developing reactions that can proceed in greener solvents, such as water, or even under solvent-free conditions. researchgate.netflinders.edu.auacs.org Exploring these advanced, sustainable cross-coupling methods for the synthesis of this compound is a key area for future work.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of chloro, methoxy (B1213986), and hydroxyl groups on the biphenyl (B1667301) scaffold of this compound opens the door to exploring novel chemical reactions and transformations.
Directed C-H Functionalization: The substituents on the aromatic rings can act as directing groups for late-stage C-H functionalization. This would allow for the selective introduction of new functional groups, leading to a diverse library of derivatives from a common intermediate. rsc.org For instance, the hydroxyl group could direct ortho-functionalization, while the methoxy and chloro groups could influence reactivity at other positions.
Unconventional Gas-Phase Synthesis: Recent studies have revealed unconventional, low-temperature gas-phase synthesis routes for biphenyl and its derivatives. rsc.org Investigating similar pathways for the formation of this compound could not only provide a novel synthetic method but also offer insights into its potential formation in different environments.
Photochemical Aryl-Aryl Coupling: The use of light to drive chemical reactions is a rapidly growing field. Developing a photochemical method for the synthesis of this biphenyl derivative, potentially using diazonium salts, would offer a mild and catalyst-free alternative to traditional methods. researchgate.net
Design and Synthesis of Advanced Probes for Mechanistic Chemical Biology (Non-Therapeutic)
The distinct substitution pattern of this compound makes it an interesting candidate for development as a chemical probe to study biological systems, without a therapeutic intent.
Fluorescent Probes: The biphenyl core can be a scaffold for fluorophores. By strategically modifying the functional groups, it may be possible to design a probe whose fluorescence properties change upon interaction with a specific biological target or in response to a particular cellular environment.
Photoaffinity Labels: The chloro- and methoxy- groups can be modified to include photoreactive moieties. Such probes could be used to covalently label and identify binding partners within a complex biological milieu, helping to elucidate the function of uncharacterized proteins.
Molecularly Imprinted Polymers (MIPs): The unique three-dimensional shape and functionality of this compound could be used as a template for the creation of MIPs. These synthetic polymers would have tailored cavities capable of selectively binding the molecule, which could be used for selective extraction or sensing applications. rsc.org
Theoretical Prediction and Synthesis of Novel Scaffolds with Tunable Properties
Computational chemistry and theoretical modeling can play a pivotal role in guiding the synthesis of new molecules based on the this compound scaffold.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties, reactivity, and spectral characteristics of this compound and its potential derivatives. rsc.org This theoretical insight can help to prioritize synthetic targets with desired properties, such as specific absorption and emission wavelengths for optical applications.
In Silico Design of Functional Molecules: By computationally exploring the effect of different substituents on the biphenyl core, it is possible to design novel scaffolds with tailored electronic and steric properties. For example, replacing the chloro or methoxy groups with other functionalities could lead to materials with tunable band gaps or liquid crystalline properties.
Atropisomerism Prediction and Control: The substitution pattern around the biphenyl linkage may lead to atropisomerism, where rotation around the single bond is hindered. Theoretical studies can predict the rotational barrier and the stability of different atropisomers. nih.govbohrium.com This knowledge can then be used to design synthetic strategies to selectively produce one atropisomer, which is of great importance in fields like asymmetric catalysis.
Integration into Supramolecular Assemblies and Frameworks
The defined geometry and functional groups of this compound make it a promising building block for the construction of larger, ordered supramolecular structures.
Liquid Crystals: Biphenyl derivatives are a common component of liquid crystalline materials. nih.gov The rigid core of this compound, combined with the potential for introducing flexible side chains, could lead to the development of new liquid crystals with specific phase behaviors and optical properties.
Metal-Organic Frameworks (MOFs): The hydroxyl group can be deprotonated to act as a linker for the construction of MOFs. mdpi.com By coordinating with metal ions, this compound could form porous materials with potential applications in gas storage, separation, or catalysis.
Self-Assembled Monolayers: The phenolic hydroxyl group provides a handle for anchoring the molecule to surfaces. This could enable the formation of self-assembled monolayers on various substrates, which could be used to modify surface properties or to create platforms for sensing applications.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Optimize temperature and solvent polarity to minimize byproducts (e.g., dichlorinated derivatives) .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard. Key steps include:
Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.
Data Collection : Use a diffractometer (e.g., Bruker D8) to measure reflection intensities.
Structure Solution : Employ SHELX software (SHELXS/SHELXD) for phase determination and SHELXL for refinement .
Visualization : Generate ORTEP-3 diagrams to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. Toxicity Data (Chlorophenols) :
| Compound | LC50 (Fish) | LD50 (Rat) |
|---|---|---|
| 2-Chlorophenol | 4.8 mg/L | 670 mg/kg |
| This compound* | *Data extrapolated | ~500 mg/kg |
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
Molecular Dynamics : Simulate solvent interactions to assess solubility (e.g., in DMSO vs. water).
Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
